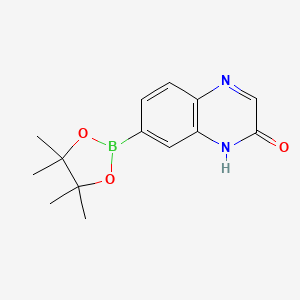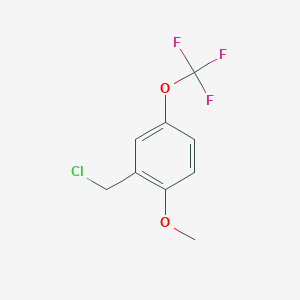
N-alpha-Fmoc-N-epsilon-stearoyl-L-lysine (Fmoc-L-Lys(Stea)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Fmoc-N-epsilon-stearoyl-L-lysine (Fmoc-L-Lys(Stea)-OH) is a synthetic amino acid that has been widely studied and used in the biochemistry and biotechnology fields. Fmoc-L-Lys(Stea)-OH is a derivative of lysine, an essential amino acid that is involved in many biological processes. It has been found to have several unique properties and applications, which make it an important tool for scientists and researchers.
Aplicaciones Científicas De Investigación
Tissue Engineering
Fmoc-L-Lys(Stea)-OH: has been identified as a key component in the synthesis of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They provide a physiologically relevant environment for in vitro experiments and have been proposed as scaffolds for bioprinting applications. The self-assembling nature of these peptides allows for the creation of robust structures that can support cell adhesion, survival, and duplication, making them ideal for tissue engineering purposes .
Drug Delivery Systems
The compound’s ability to form self-assembling structures is also leveraged in drug delivery systems. The hydrophobic and aromatic characteristics of the Fmoc group facilitate the association of building blocks, which can be used to create nanostructures for targeted drug delivery . This includes the potential for creating stimuli-responsive systems that release therapeutic agents in response to specific physiological triggers.
Diagnostic Imaging
Fmoc-L-Lys(Stea)-OH: derivatives are used in the synthesis of DOTA-conjugated multivalent cyclic-RGD peptide dendrimers . These dendrimers are designed for tumor targeting and imaging applications. The compound’s properties allow for the creation of contrast agents that can enhance the quality of diagnostic imaging, providing clearer and more precise images of targeted areas.
Antibacterial Agents
Research has indicated that Fmoc-modified amino acids and peptides, including Fmoc-L-Lys(Stea)-OH , show promise as antibacterial agents . Their self-assembly into nanostructures can disrupt bacterial membranes or inhibit essential bacterial enzymes, leading to potential new treatments for bacterial infections.
Bio-Templating
The self-assembly features of Fmoc-L-Lys(Stea)-OH make it a suitable candidate for bio-templating applications. It can be used to create nanostructures that mimic biological systems, which can be utilized in various fields such as nanotechnology and materials science .
Catalysis
The inherent structure of Fmoc-L-Lys(Stea)-OH -based peptides allows them to act as catalysts in chemical reactions. Their ability to form stable and reactive sites can be harnessed to accelerate reactions that are otherwise slow or require harsh conditions .
Mecanismo De Acción
Target of Action
The primary targets of Fmoc-L-Lys(Stea)-OH are biomolecules and cellular structures . The compound is used as a building block in the fabrication of functional materials, particularly in the field of bio-inspired building blocks . It’s also used as a bifunctional chelator (BFC) for tumor pre-targeting .
Mode of Action
Fmoc-L-Lys(Stea)-OH interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The compound can also be used for the conjugation of peptides and radionuclides .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Lys(Stea)-OH involve the self-assembly of Fmoc-modified amino acids and short peptides. These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Pharmacokinetics
Given its use in the fabrication of functional materials and tumor pre-targeting, it’s likely that these properties are carefully controlled to optimize its bioavailability and efficacy .
Result of Action
The result of Fmoc-L-Lys(Stea)-OH’s action is the formation of functional materials through the self-assembly of Fmoc-modified amino acids and short peptides . In the context of tumor pre-targeting, the compound enables the conjugation of peptides and radionuclides, potentially enhancing the effectiveness of targeted therapies .
Action Environment
The action of Fmoc-L-Lys(Stea)-OH can be influenced by various environmental factors. For instance, the self-assembly process can be affected by the presence of substantial aromatic moieties in the side-chains of the Fmoc-modified biomolecules . Additionally, the effectiveness of the compound in tumor pre-targeting may be influenced by the tumor microenvironment .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(octadecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-37(42)40-29-22-21-27-36(38(43)44)41-39(45)46-30-35-33-25-19-17-23-31(33)32-24-18-20-26-34(32)35/h17-20,23-26,35-36H,2-16,21-22,27-30H2,1H3,(H,40,42)(H,41,45)(H,43,44)/t36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNSYNGKOXMMAW-BHVANESWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

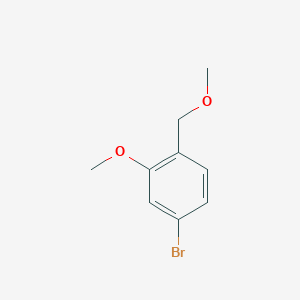

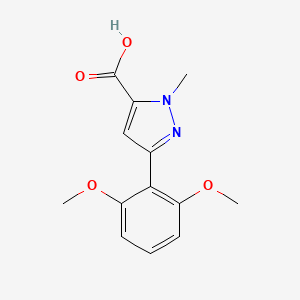


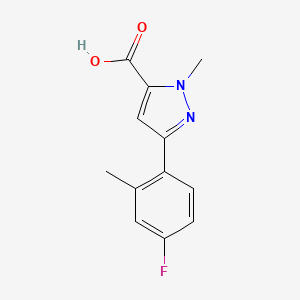
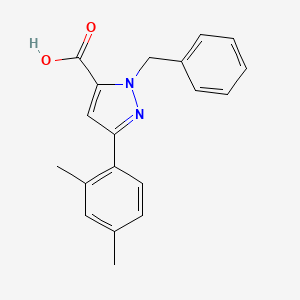


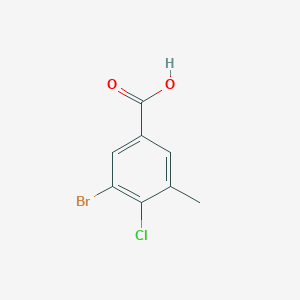
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
